Methyloctylmalonic acid

Description

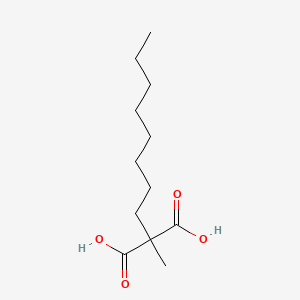

Structure

3D Structure

Properties

Molecular Formula |

C12H22O4 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-methyl-2-octylpropanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

JCOIWOCAZLUYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyloctylmalonic Acid

Strategies for the De Novo Synthesis of Methyloctylmalonic Acid

The de novo synthesis of this compound is most effectively achieved through the malonic ester synthesis, a robust and versatile method for the formation of substituted carboxylic acids. nih.govpatsnap.com This approach allows for the sequential introduction of alkyl groups to a malonate precursor, culminating in hydrolysis and decarboxylation to yield the desired product.

Precursor Selection and Reaction Pathways

The synthesis of this compound commences with the selection of appropriate precursors. Diethyl malonate is a commonly employed starting material due to the acidic nature of its α-hydrogens, which are flanked by two electron-withdrawing carbonyl groups (pKa ≈ 13). libretexts.orgchemicalbook.com The synthesis proceeds through a series of well-defined reaction steps:

Enolate Formation: The first step involves the deprotonation of diethyl malonate by a suitable base to form a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol (B145695) is a conventional choice for this transformation, ensuring compatibility with the ester groups and preventing transesterification. spectrabase.com

First Alkylation: The nucleophilic enolate is then subjected to an SN2 reaction with a primary alkyl halide. For the synthesis of this compound, this would involve either an octyl halide (e.g., 1-bromooctane) or a methyl halide (e.g., iodomethane).

Second Enolate Formation and Alkylation: The resulting mono-substituted malonic ester still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent alkylation with the other alkyl halide. The order of introduction of the octyl and methyl groups can be varied.

Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, this β-keto acid analogue readily undergoes decarboxylation, losing a molecule of carbon dioxide to furnish the final product, this compound. nih.gov

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Role in Synthesis |

| Diethyl malonate | Starting material providing the three-carbon malonic acid backbone. |

| Sodium ethoxide | Base used to deprotonate diethyl malonate and its mono-substituted derivative, forming the nucleophilic enolate. |

| 1-Bromooctane | Alkylating agent for the introduction of the octyl group. |

| Iodomethane | Alkylating agent for the introduction of the methyl group. |

| Acid/Base (e.g., HCl, NaOH) | Reagents for the hydrolysis of the diethyl ester intermediate. |

Optimization of Reaction Conditions and Yields

The efficiency of the dialkylation of diethyl malonate is contingent on several reaction parameters. The choice of base, solvent, temperature, and the order of addition of the alkyl halides can significantly influence the yield and purity of the desired product.

While strong bases like sodium ethoxide are effective, milder bases such as potassium carbonate in the presence of a phase-transfer catalyst can also be employed, potentially minimizing side reactions. rsc.org The solvent plays a crucial role; polar aprotic solvents like DMF can enhance the rate of SN2 reactions. Temperature control is also vital to manage the exothermicity of the reactions and prevent unwanted side products.

A critical consideration in the dialkylation process is the potential for competing reactions, such as elimination reactions with the alkyl halides and the formation of mono-alkylated byproducts. To maximize the yield of the desired disubstituted product, a slight excess of the alkylating agents and careful control of the stoichiometry are often necessary. The sequential addition of the alkyl halides is standard practice, with purification of the mono-alkylated intermediate sometimes performed to ensure a cleaner second alkylation.

Derivatization Approaches for this compound

The carboxylic acid groups of this compound provide reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Product Characterization

Esterification is a fundamental derivatization strategy for carboxylic acids. In the context of this compound, its corresponding diethyl ester is a key intermediate in its synthesis.

As previously outlined, diethyl methyloctylmalonate is synthesized via the sequential alkylation of diethyl malonate. This intermediate is a stable compound that can be isolated and characterized before proceeding to the final hydrolysis and decarboxylation steps.

Table 2: Expected Spectroscopic Data for Diethyl Methyloctylmalonate

| Spectroscopic Technique | Expected Features |

| 1H NMR | Signals corresponding to the ethoxy groups (triplet and quartet), a singlet for the methyl group, and multiplets for the octyl chain protons. |

| 13C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary α-carbon, and the carbons of the ethyl, methyl, and octyl groups. |

| IR Spectroscopy | A strong absorption band in the region of 1730-1750 cm-1, characteristic of the C=O stretching vibration of the ester functional groups. |

Other Functionalization Strategies

Beyond esterification, other functionalization strategies can be employed to modify this compound.

One significant transformation is decarboxylation . As a substituted malonic acid, this compound can undergo decarboxylation upon heating to yield 2-methyloctanoic acid. nih.gov This reaction proceeds through a cyclic transition state and results in the loss of one of the carboxyl groups as carbon dioxide.

Another potential functionalization is the reduction of the carboxylic acid groups. Using strong reducing agents like lithium aluminum hydride (LiAlH4), it is possible to reduce both carboxyl groups to primary alcohols, yielding 2-methyl-2-octylpropane-1,3-diol. This transformation opens up further avenues for derivatization through reactions characteristic of alcohols.

Decarboxylation Reactions of this compound

The decarboxylation of substituted malonic acids is a fundamental reaction in organic chemistry, providing a reliable route to a variety of carboxylic acids. In the case of this compound, this reaction is of particular importance as it leads to the formation of a specific branched-chain carboxylic acid.

Mechanistic Investigations of Decarboxylation Pathways

The thermal decarboxylation of malonic acid and its derivatives, including dialkylated forms like this compound, is generally understood to proceed through a concerted mechanism involving a cyclic transition state. stackexchange.commasterorganicchemistry.com This pathway is facilitated by the presence of the second carboxyl group, which is a key feature of malonic acids.

The proposed mechanism involves the formation of a six-membered ring in the transition state. In this arrangement, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other carboxyl group. stackexchange.commasterorganicchemistry.com This intramolecular proton transfer occurs simultaneously with the cleavage of the carbon-carbon bond, leading to the elimination of carbon dioxide and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

For dialkylated malonic acids, such as this compound, this reaction is typically carried out by heating the neat (without solvent) compound at elevated temperatures, often exceeding 150 °C. stackexchange.com The high temperature provides the necessary activation energy to overcome the steric and electronic barriers to form the cyclic transition state. stackexchange.com While detailed mechanistic studies specifically on this compound are not extensively documented, the general mechanism for dialkylmalonic acids provides a strong predictive model for its behavior.

A general representation of the decarboxylation mechanism is as follows:

Heating: Application of heat provides the energy for the molecule to adopt the necessary conformation for the cyclic transition state.

Cyclic Transition State: A six-membered, pseudo-aromatic transition state is formed, involving one of the carboxylic acid groups.

Concerted Bond Reorganization: The C-C bond between the alpha-carbon and one of the carboxyl groups breaks, a new C-H bond forms at the alpha-carbon, and a C=O double bond is formed in the departing carbon dioxide molecule.

Enol Intermediate Formation: The immediate product is an enol of the final carboxylic acid.

Tautomerization: The enol intermediate quickly tautomerizes to the more stable carboxylic acid.

Formation of Branched-Chain Carboxylic Acids via Decarboxylation

The primary application of the decarboxylation of this compound is in the synthesis of 2-methyldecanoic acid. This transformation is a key step in the broader synthetic strategy known as the malonic ester synthesis, which allows for the preparation of a wide range of substituted carboxylic acids. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Alkylation of a Malonic Ester: Typically, diethyl malonate is first deprotonated with a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is then alkylated with a methyl halide (e.g., methyl iodide). libretexts.orgchemicalnote.com

Second Alkylation: The resulting methylmalonic ester, which still possesses an acidic proton, is then deprotonated with a base and subsequently alkylated with an octyl halide (e.g., octyl bromide). libretexts.org The order of alkylation can be reversed.

Hydrolysis: The resulting diethyl methyloctylmalonate is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification, to yield this compound. masterorganicchemistry.com

Decarboxylation: The final step is the thermal decarboxylation of this compound, which upon heating, loses one of its carboxyl groups as carbon dioxide to afford 2-methyldecanoic acid. masterorganicchemistry.com

The following table outlines the reactants and products in the synthesis of 2-methyldecanoic acid starting from diethyl malonate:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Diethyl malonate, Methyl iodide | Sodium ethoxide | Diethyl methylmalonate |

| 2 | Diethyl methylmalonate, Octyl bromide | Sodium ethoxide | Diethyl methyloctylmalonate |

| 3 | Diethyl methyloctylmalonate | 1. NaOH, H₂O, Δ 2. H₃O⁺ | This compound |

| 4 | This compound | Heat (Δ) | 2-Methyldecanoic acid, CO₂ |

Stereochemical Control in this compound Synthesis and Transformations

The synthesis of this compound via the traditional malonic ester synthesis results in a racemic mixture if the two alkyl groups are different, as is the case here. This is because the intermediate enolate is planar, and the subsequent alkylation can occur from either face with equal probability. libretexts.org However, the development of asymmetric synthesis methodologies allows for the stereoselective preparation of substituted malonic acids.

One common strategy to achieve stereochemical control is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary can be removed. wikipedia.org

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be attached to the malonic acid starting material. For example, an achiral malonic acid can be converted into a chiral ester or amide using a chiral alcohol or amine. The subsequent alkylation steps would then proceed with a diastereomeric preference due to the steric influence of the chiral auxiliary.

Several types of chiral auxiliaries have been successfully employed in asymmetric alkylations, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in directing the stereoselective alkylation of enolates.

Camphorsultams: These are another class of reliable chiral auxiliaries used to control the stereochemistry of various transformations, including enolate alkylations.

Pseudoephedrine: This readily available amino alcohol can be used as a chiral auxiliary to direct the asymmetric alkylation of amides derived from carboxylic acids.

The general approach for a stereoselective synthesis of a dialkylmalonic acid derivative would involve:

Attachment of Chiral Auxiliary: Reaction of a malonic acid monoester with a chiral auxiliary to form a chiral substrate.

Diastereoselective Alkylation: Stepwise alkylation of the chiral substrate with a methyl and an octyl halide. The presence of the chiral auxiliary directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer.

Removal of Chiral Auxiliary: Hydrolysis of the ester or amide linkage to remove the chiral auxiliary and yield the enantiomerically enriched this compound.

While specific examples of the stereoselective synthesis of this compound are not prevalent in the literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and provide a clear pathway to obtaining this compound in an optically active form. wikipedia.org The subsequent decarboxylation of the chiral this compound would then yield the corresponding enantiomer of 2-methyldecanoic acid.

Advanced Analytical Techniques for Methyloctylmalonic Acid Characterization

Chromatographic Separation Methods for Methyloctylmalonic Acid and its Derivatives

Chromatographic techniques are fundamental for isolating this compound from complex mixtures prior to its detection and characterization. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility. This chemical modification, often involving esterification, makes them amenable to GC analysis. GC-based methods are well-suited for the analysis of small, polar compounds such as carboxylic acids. rsc.org

In metabolomic studies, GC-MS has been effectively used to analyze dicarboxylic acids in biological samples. nih.gov For instance, a study on the metabolic profiling of soybeans in response to dicarboxylic acids utilized GC-MS to identify and confirm the presence of various fatty acids. nih.gov While GC-MS offers high separation efficiency and reliable quantification due to minimal matrix effects, a potential drawback is that the derivatization process can sometimes lead to the formation of multiple peaks from a single compound if the reaction is incomplete. rsc.org Two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) represents a more advanced approach, offering significantly higher sensitivity and separation power compared to conventional GC-MS. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) has become a prominent technique for the analysis of a wide range of compounds, including dicarboxylic acids. chromatographyonline.com It offers the advantage of analyzing compounds in their native state without the need for derivatization, although derivatization can be employed to enhance sensitivity. chromatographyonline.com However, the analysis of dicarboxylic acids by LC-MS can be challenging due to their low abundance in biological fluids and their poor ionization and fragmentation efficiency. chromatographyonline.comnih.gov

To overcome these challenges, a charge reversal derivatization strategy has been developed. chromatographyonline.comnih.gov This involves reacting the carboxyl groups of the dicarboxylic acid with a reagent like dimethylaminophenacyl bromide (DmPABr) under basic conditions. chromatographyonline.comnih.gov This process converts the negatively charged analyte into a positively charged derivative, which significantly improves sensitivity, mass fragmentation, and chromatographic separation in LC-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov This method has demonstrated excellent linearity and very low limits of detection and quantification for dicarboxylic acids. nih.gov LC-MS/MS methods can be very rapid, with analysis times of less than a minute per sample, making them suitable for high-throughput screening. researchgate.net

| Analytical Technique | Advantages for Dicarboxylic Acid Analysis | Disadvantages for Dicarboxylic Acid Analysis |

| GC-MS | High separation efficiency, Reliable quantification, Well-established methods. rsc.org | Requires derivatization, Incomplete derivatization can lead to multiple peaks. rsc.org |

| LC-MS | No derivatization required for some applications, Faster analysis times. chromatographyonline.comresearchgate.net | Poor ionization and fragmentation of underivatized dicarboxylic acids, Lower sensitivity for some compounds. chromatographyonline.comnih.gov |

| LC-MS/MS with Derivatization | Enhanced sensitivity, Improved fragmentation and separation, Excellent linearity and low detection limits. chromatographyonline.comnih.gov | Additional sample preparation step (derivatization). |

Spectroscopic Elucidation of this compound Structure

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural elucidation. In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to produce a characteristic fragmentation pattern that can be used for definitive identification.

The fragmentation patterns of dicarboxylic acid isomers, such as methylmalonic acid and succinic acid, have been shown to be substantially different after derivatization to their dibutyl esters, allowing for their specific analysis. researchgate.net Similarly, the charge reversal derivatization of dicarboxylic acids with DmPABr enhances mass fragmentation, leading to more informative spectra for structural confirmation. nih.gov

Quantitative Analysis Methodologies for Research Applications

Accurate quantification of this compound is critical for many research applications. Quantitative methods are designed to be robust, reproducible, and sensitive enough to detect low concentrations of the analyte.

LC-MS/MS is a highly effective technique for the quantitative analysis of dicarboxylic acids. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity. A developed LC-MS/MS method for methylmalonic acid, a related dicarboxylic acid, demonstrated linearity up to 150 µmol/L with a total imprecision of less than or equal to 7.5%. The limits of quantification and detection were 0.1 and 0.05 µmol/L, respectively. researchgate.net

Furthermore, an optimized LC-MS/MS method employing charge reversal derivatization has shown exceptionally low limits of detection and quantification for various dicarboxylic acids, with a lower limit of detection (LLOD) of less than 266 fg and a lower limit of quantification (LLOQ) of less than 805 fg. This method also exhibited excellent linearity with a correlation coefficient (R²) greater than 0.99. nih.gov

| Quantitative Method | Key Performance Characteristics |

| LC-MS/MS (for Methylmalonic Acid) | Linearity: up to 150 µmol/L, Imprecision: ≤7.5%, LOQ: 0.1 µmol/L, LOD: 0.05 µmol/L. researchgate.net |

| LC-MS/MS with Charge Reversal Derivatization | Linearity (R²): >0.99, LLOD: <266 fg, LLOQ: <805 fg. nih.gov |

Exploration of Potential Enzymatic and Metabolic Interactions Involving Methyloctylmalonic Acid Analogues

Theoretical Framework for Dicarboxylic Acid Metabolism

The metabolism of dicarboxylic acids (DCAs) is an alternative route to the more common mitochondrial β-oxidation of monocarboxylic fatty acids. This framework primarily involves two key pathways: ω-oxidation for the formation of DCAs and peroxisomal β-oxidation for their subsequent catabolism. nih.govnih.gov

Fatty acid ω-oxidation begins with the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This process generates a ω-hydroxy fatty acid, which is then further oxidized to a dicarboxylic acid. nih.gov Once formed, these DCAs are primarily metabolized through peroxisomal β-oxidation. nih.govnih.gov This pathway is crucial when mitochondrial β-oxidation is impaired. researchgate.net

Peroxisomal β-oxidation of DCAs can yield shorter-chain dicarboxylic acids, such as adipic and suberic acid, which are often excreted in the urine. nih.gov However, if the β-oxidation process continues, it can produce succinic acid, which can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, to be used for energy production. nih.govwikipedia.org The TCA cycle is a series of reactions that oxidize acetyl-CoA to release stored energy. wikipedia.org Malonyl-CoA, a related dicarboxylic acid derivative, is a central node in metabolism, linking fatty acid synthesis and oxidation. nih.gov It is formed from acetyl-CoA and can be converted back to acetyl-CoA by malonyl-CoA decarboxylase. nih.gov

Hypothesized Biotransformation Pathways for Branched-Chain Malonic Acids

The presence of alkyl branches, such as in methyloctylmalonic acid, complicates the metabolic process compared to linear dicarboxylic acids. Specific information on this compound is limited; therefore, hypotheses are drawn from the metabolism of other branched-chain acids like methylmalonic acid.

Methylmalonic acid accumulation is a key feature of methylmalonic acidurias, a group of inborn errors of metabolism. nih.gov In these conditions, the metabolism of branched-chain amino acids and odd-chain fatty acids is disrupted. The metabolism of malonic acid itself is linked to fatty acid biosynthesis, where it can be converted from malonyl-CoA. hmdb.ca

A hypothesized pathway for a branched-chain malonic acid like this compound would likely involve an initial activation step, converting it to its coenzyme A (CoA) thioester, methyloctylmalonyl-CoA. This activation would be catalyzed by an acyl-CoA synthetase, such as ACSF3, which is known to convert malonate to malonyl-CoA within the mitochondria. nih.gov Following activation, the molecule would likely undergo decarboxylation, a common fate for malonic acid derivatives, to yield a monocarboxylic acid derivative. ucalgary.ca This resulting branched-chain monocarboxylic acid could then potentially enter the β-oxidation pathway, although the methyl branch might require additional enzymatic steps for complete degradation, similar to the metabolism of other branched-chain fatty acids.

Non-natural, artificially constructed metabolic pathways have been designed for the production of malonic acid, often using malonic semialdehyde or malonyl-CoA as precursors. chemicalbook.com For instance, one pathway involves the conversion of oxaloacetate to malonic semialdehyde and then to malonic acid, catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase, respectively. chemicalbook.comnih.govfrontiersin.org

Research into Enzymatic Catalysis of Malonic Acid Transformations

The enzymatic transformation of malonic acid and its derivatives is a subject of ongoing research, particularly focusing on enzyme specificity and reaction mechanisms.

Investigations of Enzyme-Substrate Specificity for Dicarboxylic Acids

Enzyme-substrate specificity is critical in determining the metabolic fate of dicarboxylic acids. Studies have shown that various enzymes can act on dicarboxylic acids, but their efficiency varies depending on the substrate's structure.

A dicarboxyl-CoA:dicarboxylic acid coenzyme A transferase purified from rat liver mitochondria has demonstrated activity with several dicarboxylic acid CoA esters, including succinyl-CoA, malonyl-CoA, methylmalonyl-CoA, glutaryl-CoA, and adipyl-CoA. nih.gov The enzyme showed the highest apparent affinity for adipyl-CoA. nih.gov Notably, this enzyme did not transform monocarboxylic acids or their CoA esters. nih.gov

Carboxylic acid reductases (CARs) are another class of enzymes with broad substrate specificity. nih.gov Kinetic analyses of several CARs show they have a preference for electron-rich carboxylic acids. nih.gov This suggests that the initial step of the reaction, the attack by the carboxylate on ATP, is a key determinant of substrate specificity. nih.gov

Some enzymes exhibit a clear preference for dicarboxylic acids over their monocarboxylic counterparts. For example, PETase enzymes, which degrade polyethylene (B3416737) terephthalate (B1205515) (PET), show high activity with the dicarboxylic acid terephthalic acid but little to no activity with the monocarboxylic benzoic acid. researchgate.net Similarly, enzymes of the TCA cycle, such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, are inherently specific to dicarboxylic acid substrates. researchgate.net

The table below summarizes the substrate specificity of a dicarboxyl-CoA transferase from rat liver mitochondria.

| Substrate (CoA Ester) | Activity |

| Succinyl-CoA | Substrate |

| 3-hydroxy-3-methylglutaryl-CoA | Substrate |

| Malonyl-CoA | Substrate |

| Methylmalonyl-CoA | Substrate |

| Glutaryl-CoA | Substrate |

| Adipyl-CoA | Highest Apparent Affinity |

| Monocarboxylic Acid Esters | No Activity |

| Data Source: Biochem Int, 1992 nih.gov |

Mechanisms of Enzyme-Mediated Decarboxylation in Related Systems

Decarboxylation is a fundamental chemical reaction involving the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org Enzymes that catalyze this reaction are known as decarboxylases. wikipedia.org

One well-studied enzyme is arylmalonate decarboxylase (AMDase), which catalyzes the enantioselective decarboxylative protonation of various disubstituted malonic acids. nih.gov However, AMDase does not accept α,α-dialkyl malonic acids as substrates, indicating that a substituent with a π-system is essential for catalysis to stabilize the enediolate intermediate. nih.gov

Another example is the light-activated photodecarboxylase from Chlorella variabilis (CvFAP). This enzyme can catalyze the decarboxylation of fatty acids and has been shown to convert long-chain dicarboxylic acids into C2-shortened alkanes. nih.govresearchgate.net The reaction proceeds through a mono-fatty acid intermediate. nih.govresearchgate.net

The general mechanism for the decarboxylation of malonic esters involves the hydrolysis of the ester groups to form a dicarboxylic acid, followed by the loss of CO₂. ucalgary.ca The reaction often proceeds through a cyclic, six-membered transition state. stackexchange.com In enzymatic systems, the enzyme's active site binds to the carboxylic acid substrate, facilitates the cleavage of the carboxyl group, and stabilizes the resulting intermediate before the final product is released. youtube.com For instance, coproheme decarboxylase utilizes a complex mechanism involving heme propionates and mediating amino acid residues to achieve oxidative decarboxylation. nih.gov

The table below lists enzymes involved in decarboxylation and their characteristics.

| Enzyme | Substrate Type | Key Mechanistic Feature |

| Arylmalonate Decarboxylase (AMDase) | α-substituted malonic acids with a π-system | Requires a π-system to stabilize the enediolate intermediate; does not act on α,α-dialkyl malonic acids. nih.gov |

| Photodecarboxylase (CvFAP) | Long-chain dicarboxylic acids | Light-activated; forms a mono-fatty acid intermediate before releasing a C2-shortened alkane. nih.govresearchgate.net |

| Coproheme Decarboxylase | Coproheme III | Oxidative decarboxylation mediated by amino acid residues and heme propionates. nih.gov |

| α-keto Decarboxylase | α-keto acids (e.g., Oxaloacetate) | Converts α-keto acids to aldehydes as part of biosynthetic pathways. nih.govfrontiersin.org |

Role of Methyloctylmalonic Acid in Natural Systems and Biosynthetic Contexts

Identification as a Byproduct in Biological Synthesis Pathways

The formation of substituted malonic acids like methyloctylmalonic acid is often the result of enzymatic promiscuity, where an enzyme acts on a substrate that is structurally similar to its primary substrate. In the context of fatty acid synthesis, the key enzyme acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for extending fatty acid chains. libretexts.org

However, ACC can sometimes promiscuously act on other short-chain acyl-CoAs. For instance, it can carboxylate propionyl-CoA and butyryl-CoA to generate methylmalonyl-CoA and ethylmalonyl-CoA, respectively. nih.gov These "illegitimate" substrates can then enter the fatty acid synthesis pathway, leading to the formation of branched-chain fatty acids. This compound can be considered a potential byproduct arising from similar side reactions involving a longer, eight-carbon (octyl) chain, which is subsequently methylated. The cytosolic enzyme ECHDC1 has been identified as playing a "metabolite repair" role by degrading methyl- and ethylmalonyl-CoA, which limits the synthesis of correspondingly branched fatty acids. nih.gov This suggests a cellular mechanism to control the levels of such byproducts.

Research on Biosynthesis of Branched-Chain Fatty Acids and Malonic Acid Intermediates

The biosynthesis of fatty acids is a fundamental cellular process for building cell membranes and storing energy. wikipedia.org While straight-chain fatty acids are the most common, branched-chain fatty acids are also synthesized, particularly in bacteria, and serve important functions in regulating membrane fluidity.

The synthesis pathway involves a multi-enzyme complex called fatty acid synthase (FAS). csun.edu This process begins with a "primer" molecule, which is typically acetyl-CoA for straight-chain fatty acids. For branched-chain fatty acids, primers like isobutyryl-CoA or 2-methylbutyryl-CoA (derived from amino acids like valine and isoleucine) are used. wikipedia.orgresearchgate.net The fatty acid chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. csun.edu

The incorporation of a methyl group to form a branched chain occurs when methylmalonyl-CoA is used as an extender unit instead of malonyl-CoA. nih.gov The fatty acid synthase complex can utilize methylmalonyl-CoA, which leads to the introduction of a methyl branch on the growing acyl chain. nih.gov The formation of this compound or its CoA derivative would represent a variation of this process, where an octyl group is present alongside a methyl group on the malonic acid backbone.

Below is an interactive data table summarizing the key molecules in fatty acid biosynthesis.

| Molecule Type | Example(s) | Role in Fatty Acid Synthesis |

| Primer | Acetyl-CoA, Propionyl-CoA, Isobutyryl-CoA | Initiates the synthesis process, forming the methyl end of the fatty acid. |

| Chain Extender | Malonyl-CoA | Provides the two-carbon units for elongating the fatty acid chain. libretexts.org |

| Substituted Extender | Methylmalonyl-CoA, Ethylmalonyl-CoA | Results from promiscuous enzyme activity and leads to the formation of branched-chain fatty acids. nih.gov |

| Enzyme Complex | Fatty Acid Synthase (FAS) | Catalyzes the series of reactions involved in chain elongation. csun.edu |

| Carboxylating Enzyme | Acetyl-CoA Carboxylase (ACC) | Synthesizes malonyl-CoA from acetyl-CoA; can also produce substituted malonyl-CoAs. wikipedia.org |

Comparative Analysis with Metabolites of Related Compounds

To understand the potential significance of this compound, it is useful to compare it with structurally related metabolites whose roles in metabolic disorders are well-documented. A primary example is methylmalonic acid.

In the genetic disorder methylmalonic acidemia (MMA), defects in the enzyme methylmalonyl-CoA mutase lead to the accumulation of methylmalonic acid and other related metabolites. mdpi.com This disorder shares features with propionic acidemia (PA), where a defect occurs earlier in the same pathway, affecting the metabolism of propionic acid. mdpi.com

A comparative analysis reveals how the accumulation of specific organic acids can disrupt cellular metabolism. In MMA and PA, the buildup of metabolites like 2-methylcitric acid occurs because propionyl-CoA (a precursor to methylmalonyl-CoA) competes with acetyl-CoA for entry into the TCA cycle. mdpi.com This competition and the accumulation of toxic compounds can lead to mitochondrial dysfunction. mdpi.com

While this compound is not associated with a specific, well-defined metabolic disorder like MMA, its structure suggests it could potentially interfere with fatty acid metabolism due to its dicarboxylic nature and long alkyl chain.

The following table provides a comparative analysis of related dicarboxylic acid metabolites.

| Metabolite | Precursor(s) | Associated Pathway(s) | Known Biological Significance |

| Malonic Acid | Acetyl-CoA, Oxaloacetate | Fatty acid biosynthesis. frontiersin.orghmdb.ca | A key intermediate in fatty acid synthesis as Malonyl-CoA; involved in several metabolic disorders. hmdb.ca |

| Methylmalonic Acid | Propionyl-CoA | Amino acid catabolism (Val, Ile, Met, Thr), odd-chain fatty acid oxidation. | Accumulates in methylmalonic acidemia (MMA), leading to serious metabolic disturbances. mdpi.com |

| 2-Methylcitric Acid | Propionyl-CoA, Oxaloacetate | TCA cycle (as a side reaction) | A key biomarker for propionic acidemia and MMA; its accumulation disrupts the TCA cycle. mdpi.com |

| This compound | Hypothetically from octanoyl-CoA and a methyl donor | Branched-chain fatty acid biosynthesis (as a byproduct) | Not a known primary metabolite; presumed to be a rare byproduct of enzymatic side reactions. |

Theoretical and Computational Studies on Methyloctylmalonic Acid Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the mechanisms of chemical reactions. rsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org For methyloctylmalonic acid, a key reaction of interest is its decarboxylation, a common reaction for malonic acid derivatives. ucalgary.ca

The decarboxylation of substituted malonic acids can proceed through various mechanisms, and quantum chemical calculations help to determine the most energetically favorable pathway. researchgate.net Density Functional Theory (DFT) is a widely used method for such investigations, providing a good balance between accuracy and computational cost.

Illustrative Findings from Quantum Chemical Calculations:

A hypothetical study on the decarboxylation of this compound might involve calculating the activation energies for different proposed mechanisms. The results could be summarized in a table similar to the one below.

| Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Key Transition State Features |

|---|---|---|

| Concerted (via cyclic intermediate) | 25.8 | Six-membered ring involving the carboxyl groups and the alpha-carbon. |

| Stepwise (via zwitterionic intermediate) | 32.1 | Formation of a charged intermediate after initial proton transfer. |

These calculations would likely show that the concerted mechanism, proceeding through a cyclic transition state, is the lower energy pathway, which is typical for the decarboxylation of β-keto acids and malonic acids. The presence of the methyl and octyl groups would influence the electron distribution and steric environment of the molecule, subtly affecting the activation energy compared to unsubstituted malonic acid.

Furthermore, quantum chemical calculations can be used to analyze the effect of solvents on the reaction mechanism. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the calculations can simulate how different solvent environments stabilize or destabilize the transition state, thereby altering the reaction rate. researchgate.net

Molecular Dynamics Simulations of Conformational and Interaction Dynamics

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, with its rotatable bonds in the octyl chain, a multitude of conformations are possible. MD simulations can explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. researchgate.net This is crucial as the reactivity of a molecule can be highly dependent on its three-dimensional structure.

Insights from Molecular Dynamics Simulations:

An MD simulation of this compound in an aqueous solution could reveal how the molecule folds and interacts with water molecules. The hydrophobic octyl chain would likely adopt conformations that minimize its contact with water, while the hydrophilic carboxylic acid groups would form hydrogen bonds with the surrounding water molecules.

The results of such a simulation could be presented in a table summarizing the dominant conformations and their relative populations.

| Conformer Type | Relative Population (%) | Key Structural Features |

|---|---|---|

| Extended Octyl Chain | 35 | The octyl chain is in a linear, extended conformation. |

| Folded Octyl Chain | 65 | The octyl chain is folded back towards the malonic acid core, driven by hydrophobic interactions. |

These simulations can also provide detailed information about the solvation structure around the molecule, including the number and lifetime of hydrogen bonds between the carboxylic acid groups and water. This information is vital for understanding how the solvent mediates intermolecular interactions and influences the molecule's reactivity. By simulating the interaction of this compound with other molecules or surfaces, MD can also shed light on its behavior in more complex environments. nih.gov

Future Directions in Methyloctylmalonic Acid Research

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of substituted malonic acids has traditionally been accomplished through methods like the malonic ester synthesis, which allows for the preparation of mono- and dialkylacetic acids uobabylon.edu.iqpatsnap.com. This process involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation uobabylon.edu.iqpatsnap.com. However, future research will likely focus on developing more efficient, selective, and environmentally benign catalytic systems for the synthesis and subsequent transformation of complex molecules like methyloctylmalonic acid.

Key future directions include:

Asymmetric Catalysis : Achieving stereocontrol is a major goal in modern organic synthesis. Future efforts could adapt enantioselective phase-transfer catalysis or transition-metal-catalyzed reactions, such as molybdenum-catalyzed asymmetric allylic alkylation, to produce specific stereoisomers of this compound frontiersin.orgacs.org. The development of novel chiral ligands, like modified bis-imidazoline or diaminocyclohexane (DACH) pyridyl ligands, will be crucial for achieving high enantioselectivity acs.orgresearchgate.net.

Biocatalysis : Enzymes offer high selectivity and operate under mild conditions. The use of enzymes like aryl/alkenyl malonate decarboxylase (AMDase) could be explored for enantioselective decarboxylative protonation, transforming a disubstituted malonic acid into a chiral carboxylic acid nih.gov. Engineering these enzymes could tailor their substrate specificity to accommodate the methyl and octyl substituents of this compound.

Advanced Synthetic Intermediates : The use of mono-substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles represents a greener alternative to traditional enolates nih.govresearchgate.net. Research into optimizing the synthesis of SMAHOs, for instance through monoesterification of a substituted malonic acid, could provide a versatile and efficient route to this compound and its derivatives nih.govresearchgate.net.

These advanced catalytic approaches promise to provide more direct and controlled access to this compound, enabling further study of its properties and applications.

Investigation of Biological Pathway Relevance for Substituted Malonic Acids

While the specific biological roles of this compound are not well understood, the broader class of dicarboxylic acids (DCAs) is known to be involved in metabolism. DCAs are naturally produced via the ω-oxidation of fatty acids, a pathway that becomes more significant when the primary mitochondrial β-oxidation pathway is overloaded or impaired nih.govnih.govrsc.org. The resulting DCAs are then metabolized, primarily through peroxisomal β-oxidation, yielding important intermediates like acetyl-CoA and the anaplerotic Tricarboxylic Acid (TCA) cycle intermediate succinyl-CoA nih.govi4kids.orgresearchgate.net.

Future research should investigate several key aspects:

Metabolic Fate : As a long-chain substituted dicarboxylic acid, this compound could be a metabolite of specific long-chain or branched-chain fatty acids. Tracer studies using isotopically labeled compounds could elucidate its metabolic origin and fate, determining whether it is catabolized by mitochondrial or peroxisomal pathways i4kids.orgresearchgate.net.

Physiological Effects : Studies in animal models have shown that dietary supplementation with certain long-chain DCAs, such as dodecanedioic acid (DC12), can increase metabolic rate, reduce body fat, and improve glucose tolerance jci.orgnih.govresearchgate.net. These compounds appear to act as a non-storable fat source that boosts energy expenditure jci.orgnih.gov. It is crucial to investigate whether this compound shares these properties and could have therapeutic potential for metabolic disorders.

Bioactivity : Derivatives of malonic acid have been shown to possess biological activity. For example, certain chalcone malonate derivatives exhibit significant antibacterial and antiviral properties nih.gov. Future screening programs should assess this compound and its derivatives for a range of biological activities, including antimicrobial and anti-inflammatory effects.

Understanding the interaction of this compound with metabolic pathways and its potential bioactivity could open doors to new therapeutic strategies and diagnostic markers.

Exploration of Advanced Analytical Techniques for Trace Analysis

To investigate the biological relevance and environmental presence of this compound, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex matrices. Current methods for organic acid analysis can be adapted and optimized for this specific compound.

Future research in this area should focus on:

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust technique for analyzing volatile or semi-volatile organic compounds nih.govnih.gov. For non-volatile compounds like dicarboxylic acids, derivatization is necessary. Trimethylsilylation is a common approach that increases volatility and improves chromatographic peak shape nih.govhmdb.ca. Method development would involve optimizing the derivatization reaction and GC-MS parameters to overcome potential matrix effects, which can cause signal suppression or enhancement nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a powerful tool for analyzing non-volatile compounds in complex mixtures without derivatization nih.gov. However, derivatization can significantly enhance sensitivity. For instance, derivatizing malonic acid with 3-nitrophenylhydrazine (3NPH) or converting it to di-(1-methyl-3-piperidinyl)malonate (DMP-MA) has been shown to dramatically improve detection limits in positive electrospray ionization mode researchgate.netnih.gov. Developing a similar strategy for this compound could enable its quantification at femtomole levels.

Advanced Sample Preparation : Effective sample cleanup is critical for trace analysis. Techniques such as accelerated solvent extraction (ASE) and solid-phase extraction (SPE) can be employed to efficiently extract and purify this compound from complex biological tissues or environmental samples prior to instrumental analysis nih.govnih.gov.

The table below compares key features of GC-MS and LC-MS/MS for the potential analysis of this compound.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte Volatility | Requires derivatization (e.g., silylation) to increase volatility. | Suitable for non-volatile and polar compounds; can be analyzed directly or with derivatization for enhanced sensitivity. |

| Sensitivity | Good, but can be limited by derivatization efficiency and matrix effects. | Generally offers very high sensitivity (picomolar to femtomolar), especially with derivatization and in selected reaction monitoring (SRM) mode. nih.govnih.gov |

| Selectivity | High, based on chromatographic retention time and mass fragmentation patterns. | Very high, based on retention time and specific precursor-to-product ion transitions (SRM). nih.gov |

| Matrix Effects | Can be significant, potentially causing signal suppression or enhancement. nih.gov | Can be significant (ion suppression/enhancement), often addressed using stable isotope-labeled internal standards. |

| Sample Preparation | Often requires extraction, cleanup, and mandatory derivatization. | Requires extraction and cleanup; derivatization is optional but often used to improve performance. nih.gov |

The development of these advanced, validated analytical methods is a prerequisite for accurately assessing the metabolic roles and environmental distribution of this compound.

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use tightly sealed goggles, impermeable gloves (material selection must account for manufacturer-specific breakthrough times), and respiratory protection (e.g., filter devices for low exposure or independent air-supply systems for prolonged use) .

- Hygiene & Storage : Avoid skin/eye contact; wash hands before breaks. Store in well-ventilated, locked containers under OSHA HCS guidelines (e.g., P403+P233, P405 codes) .

- Emergency Measures : For spills or exposure, remove contaminated clothing immediately and consult poison control (P312/P332+P313) .

Advanced: How can researchers optimize analytical methods to resolve contradictions in this compound characterization data?

Q. Methodological Answer :

- Multi-Technique Validation : Combine NMR (for structural elucidation), mass spectrometry (for molecular weight confirmation), and HPLC (for purity assessment) to cross-validate results. Discrepancies may arise from impurities or solvent interactions, necessitating solvent-grade standardization .

- Statistical Analysis : Apply ANOVA to assess variability between replicate experiments. For spectral data contradictions, use peak deconvolution software to distinguish overlapping signals .

- Method Documentation : Follow Beilstein Journal guidelines to ensure experimental reproducibility, including detailed spectral parameters and solvent conditions in supplementary materials .

Basic: What experimental design considerations are critical for synthesizing this compound?

Q. Methodological Answer :

- Reagent Purity : Use ≥98% purity starting materials to minimize byproducts. Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis side reactions .

- Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress. Terminate reactions at 90-95% conversion to prevent degradation .

- Workup Protocols : Include acid-base extraction to isolate the compound, followed by recrystallization (e.g., using ethyl acetate/hexane) for purity ≥95% .

Advanced: How can researchers statistically address variability in this compound’s biological activity assays?

Q. Methodological Answer :

- Dose-Response Modeling : Use nonlinear regression to calculate IC50/EC50 values, ensuring inclusion of positive/negative controls (e.g., standard inhibitors) to normalize plate-to-plate variability .

- Error Propagation Analysis : Quantify uncertainties from pipetting, instrument noise, and biological replicates using Monte Carlo simulations or bootstrap resampling .

- Confounding Factors : Adjust for batch effects (e.g., cell passage number) via mixed-effects models. Report p-values with confidence intervals to contextualize significance .

Basic: What solvents are optimal for dissolving this compound in spectroscopic studies?

Q. Methodological Answer :

- Polar Solvents : Use DMSO-d6 or CDCl3 for NMR studies, as this compound exhibits high solubility (≥50 mg/mL). Confirm deuterated solvent purity via absence of protonated peaks in ¹H-NMR .

- Aqueous Buffers : For UV-Vis analysis, prepare phosphate-buffered solutions (pH 7.4) with sonication to ensure homogeneity. Centrifuge to remove undissolved particles .

Advanced: How should researchers design studies to investigate this compound’s stability under varying environmental conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS. Compare Arrhenius-derived kinetics to predict shelf life .

- Light Sensitivity Assays : Use USP/ICH guidelines to assess photodegradation under UVA (320-400 nm) and visible light, employing quartz cells for controlled exposure .

- Data Interpretation : Apply principal component analysis (PCA) to distinguish degradation pathways from instrumental noise .

Basic: What are the best practices for documenting this compound synthesis in publications?

Q. Methodological Answer :

- IUPAC Nomenclature : Use ChemDraw or IUPAC naming tools to ensure structural accuracy. Provide CAS registry numbers and spectral data (e.g., ¹³C-NMR shifts) .

- Reproducibility : Include step-by-step procedures in supplementary materials, specifying equipment models (e.g., Bruker AVIII HD 400 MHz NMR) and reaction scales .

Advanced: How can machine learning models improve the prediction of this compound’s physicochemical properties?

Q. Methodological Answer :

- Dataset Curation : Compile experimental data (logP, pKa, solubility) from NIST and PubChem. Use k-fold cross-validation to train models (e.g., random forests, neural networks) .

- Feature Selection : Incorporate molecular descriptors (e.g., topological surface area, H-bond donors) and validate predictions against DFT-calculated properties .

- Uncertainty Quantification : Report prediction intervals using Bayesian methods to highlight model limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.